molecular formula C16H9BrO B11763893 9-Bromobenzo[kl]xanthene

9-Bromobenzo[kl]xanthene

Katalognummer: B11763893
Molekulargewicht: 297.14 g/mol
InChI-Schlüssel: WCEBGEPQNMFINU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-Bromobenzo[kl]xanthene is a chemical compound belonging to the xanthene family, characterized by its bromine substitution on the benzo[kl]xanthene structure. Xanthenes are oxygen-containing heterocycles with a dibenzo-γ-pyrone framework. These compounds are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 9-Bromobenzo[kl]xanthene typically involves the bromination of benzo[kl]xanthene. One common method is the electrophilic aromatic substitution reaction, where benzo[kl]xanthene is treated with bromine in the presence of a Lewis acid catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions: 9-Bromobenzo[kl]xanthene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Derivatives with various functional groups replacing the bromine atom.

    Oxidation: Quinone derivatives.

    Reduction: Benzo[kl]xanthene.

Wissenschaftliche Forschungsanwendungen

9-Bromobenzo[kl]xanthene has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 9-Bromobenzo[kl]xanthene involves its interaction with various molecular targets and pathways. For instance, in biological systems, it may interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. The bromine atom can enhance the compound’s reactivity and binding affinity to target molecules, contributing to its biological effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 9-Bromobenzo[kl]xanthene is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom’s size and electronegativity can affect the compound’s interaction with other molecules, making it distinct from its chloro and fluoro counterparts .

Eigenschaften

Molekularformel

C16H9BrO

Molekulargewicht

297.14 g/mol

IUPAC-Name

5-bromo-8-oxatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2(7),3,5,9,11,13(17),14-octaene

InChI

InChI=1S/C16H9BrO/c17-11-7-8-12-13-5-1-3-10-4-2-6-14(16(10)13)18-15(12)9-11/h1-9H

InChI-Schlüssel

WCEBGEPQNMFINU-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C3C(=C1)C4=C(C=C(C=C4)Br)OC3=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.